3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;;/h2-4H,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXONCJIVTPPAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate, and the reaction mixture is heated to facilitate cyclization . The resulting product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The amine group at the 7-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazolopyridine derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine have been investigated for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of novel triazolo-pyridine derivatives that showed promising activity against cancer cell lines such as HeLa and MCF-7 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that certain derivatives possess inhibitory effects against a range of bacterial strains. For example, modifications to the triazole ring have resulted in compounds with enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Pesticidal Activity
Compounds related to 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine have been explored for their potential use as pesticides. The triazole moiety is known for its efficacy in inhibiting fungal growth. Studies suggest that these compounds can be effective against various plant pathogens, thus contributing to crop protection strategies .
Ligands in Coordination Chemistry
The unique structure of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine allows it to act as a ligand in coordination chemistry. Its nitrogen atoms can coordinate with metal ions, forming complexes that exhibit interesting electronic properties. These metal complexes are being studied for applications in catalysis and as functional materials in electronics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified derivatives with IC50 values significantly lower than standard chemotherapeutics against HeLa cells. |
| Study 2 | Antimicrobial Properties | Demonstrated effectiveness against multiple bacterial strains with MIC values comparable to established antibiotics. |
| Study 3 | Pesticidal Activity | Showed effective inhibition of fungal pathogens in agricultural settings. |
| Study 4 | Coordination Chemistry | Developed metal complexes with enhanced catalytic properties using the compound as a ligand. |
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases such as c-Met and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Structural Analogues on the Triazolopyridine Scaffold
The triazolo[4,3-a]pyridine scaffold is versatile, with modifications at positions 3, 6, 7, and 8 generating diverse derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Similarity scores calculated based on structural overlap with the target compound (0.91 = 91% similarity) .
Impact of Substituent Position and Type
- Positional Isomerism : Moving the amine group from position 7 (target) to 6 (e.g., 3-Methyl-6-amine) reduces structural similarity to 91% . This shift may alter hydrogen-bonding interactions in biological targets.
- Halogen vs. Alkyl Substitutions : Replacing methyl with chlorine (7-Cl, 3-NH₂) introduces electronegativity, which could modulate binding affinity in enzyme active sites .
Salt Forms and Solubility
The dihydrochloride salt of the target compound enhances aqueous solubility, making it advantageous for pharmaceutical formulations. In contrast, analogs like 8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine use a single hydrochloride salt, which may offer lower solubility . Impurity standards, such as those in , also employ dihydrochloride salts to mimic drug metabolite behavior .
Biological Activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine; dihydrochloride (CAS Number: 1214900-87-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and research findings.
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 148.165 g/mol
- CAS Number : 1214900-87-4
Biological Activity Overview
The biological activity of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine has been explored in various studies, revealing its potential as an antitumor agent and inhibitor of specific kinases.
- Kinase Inhibition : The compound has shown significant inhibitory effects on the c-Met kinase, which is implicated in various cancers. In vitro studies demonstrated that it selectively inhibited c-Met without affecting other kinases, suggesting a targeted therapeutic approach for tumors with c-Met amplification .
- Antitumor Activity : In vivo studies using human gastric and lung cancer xenografts indicated that the compound exhibited dose-dependent antitumor effects, outperforming existing treatments like SGX-523 .
Case Study 1: c-Met Inhibition and Antitumor Efficacy
A series of derivatives based on 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine were synthesized and evaluated for their biological activity. The lead compound demonstrated:
- IC₅₀ : Effective at inhibiting c-Met kinase activity.
- Selectivity : High selectivity against tumor cells with c-Met oncogene amplification.
- In Vivo Efficacy : Showed significant tumor reduction in xenograft models .
Case Study 2: Antiviral Properties
Research also explored the antiviral potential of related triazole compounds. Some derivatives exhibited activity against influenza A and B viruses with EC₅₀ values ranging from 5 to 25 μM without cytotoxic effects up to concentrations of 250 μM . This suggests that modifications to the triazole structure could enhance antiviral activity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.165 g/mol |
| CAS Number | 1214900-87-4 |
| Kinase Target | c-Met |
| In Vitro IC₅₀ | Specific to c-Met (exact value varies) |
| Antitumor Activity | Effective in xenograft models |
| Antiviral Activity | EC₅₀ values ranging from 5 to 25 μM |
Q & A
Q. What are the established synthetic routes for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride, and what key reagents are involved?
The synthesis typically involves chlorosulfonation of triazolopyrimidine precursors using chlorosulfonic acid and thionyl chloride, with substitution occurring preferentially at the C-6 position . Reactions with hydrazonoyl halides or thioglycolic acid derivatives under triethylamine catalysis are also common, yielding triazolo-thiadiazine intermediates . For dihydrochloride salt formation, post-synthetic treatment with hydrochloric acid in polar solvents (e.g., ethanol/water mixtures) is standard, followed by crystallization . Key reagents include Fe(acac)₃ for catalytic β-lactam analog synthesis and dichloropalladium complexes for cross-coupling reactions .
Q. What analytical techniques are essential for structural characterization of this compound?
- NMR spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR, particularly focusing on aromatic proton shifts and methyl group environments .
- Elemental analysis : Validate stoichiometry (C, H, N, Cl) against theoretical values .
- IR spectroscopy : Identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹ and triazole ring vibrations) .
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, referencing pharmaceutical impurity standards .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions . For example:
- Reaction path searches : Identify low-energy pathways for chlorosulfonation or cyclization steps .
- Solvent effects : Simulate dielectric environments to enhance yield in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Virtual screening : Prioritize precursors using docking studies targeting triazolopyridine-binding enzymes .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- X-ray crystallography : Resolve ambiguities in regiochemistry by obtaining single-crystal structures .
- Dynamic HPLC-MS : Detect trace isomers or degradation products that may skew spectral interpretations .
Q. What strategies address low yields in dihydrochloride salt formation?
- pH control : Maintain reaction pH between 2–3 using dilute HCl to prevent freebase precipitation .
- Counterion screening : Test alternative salts (e.g., sulfate or trifluoroacetate) if crystallization fails .
- Crystallography-guided design : Analyze crystal packing via PXRD to identify solvent systems (e.g., ethanol/ethyl acetate) that favor salt formation .
Q. How can regioselectivity challenges in triazole ring functionalization be mitigated?
- Directing groups : Introduce electron-withdrawing substituents (e.g., chloro or nitro groups) at C-5 to direct electrophilic substitution to C-7 .
- Microwave-assisted synthesis : Enhance kinetic control to favor desired regioisomers .
- In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. What methodologies are recommended for stability studies under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- LC-MS profiling : Characterize degradation products (e.g., hydrolyzed triazole rings or demethylated analogs) .
- Accelerated stability testing : Use Arrhenius modeling to predict shelf life under standard storage conditions .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different assay platforms?
- Dose-response validation : Re-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Metabolite interference : Use hepatic microsome models to assess if dihydrochloride salt dissociation alters activity .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in biological replicates .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
